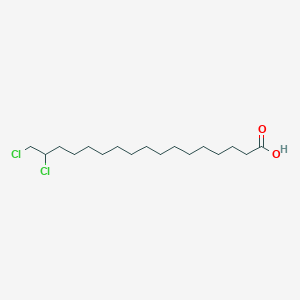

16,17-dichloroheptadecanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 16,17-dichloroheptadecanoic acid involves various chemical routes. For instance, methyl esters of 16-carbon acids, which are components of plant cutin, have been synthesized from precursors like methyl 16,17-dihydroxyheptadecanoates through reactions involving lead tetraacetate cleavage, sodium triacetoxyborohydride reduction, and successive ketalization, among others (Tulloch, 1980). Additionally, 15-hydroxypentadecanoic and 16-hydroxyhexadecanoic acids were synthesized from tetrachloroheptane and tetrachlorononane, showcasing the versatility of chlorinated intermediates in fatty acid synthesis (Nesmeyanov et al., 1960).

Molecular Structure Analysis

The molecular structure of fatty acid derivatives, such as 13-oxoisostearic acid, provides insights into the spatial arrangement of atoms and functional groups. For 13-oxoisostearic acid, the molecules are arranged in hydrogen-bonded dimers, with a specific orientation to accommodate methyl branches and a keto oxygen directly incorporated into the chain packing, leading to strain at the sp2 carbon atom and a bend in the chain axis (Dahlén, 1972). This structural information is crucial for understanding the reactivity and properties of chlorinated fatty acids like 16,17-dichloroheptadecanoic acid.

Chemical Reactions and Properties

Chemical reactions involving fatty acid derivatives highlight their reactivity and potential applications. For example, derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomatoes have been synthesized and characterized for their potential as materials for aliphatic polyesters, demonstrating the utility of such compounds in producing chemicals and bio-polyesters (Arrieta-Báez et al., 2011).

Physical Properties Analysis

The physical properties of fatty acids and their derivatives, such as melting points, solubility, and phase behavior, are important for their application in various fields. For example, the thermotropic phase behavior of 17-methyl-octadecanoic acid at the air/water interface has been studied to understand the effects of methyl iso-branching on the condensed and expanded states of fatty acid monolayers (Asgharian & Cadenhead, 1990).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity towards nucleophiles, and potential for forming esters and amides, play a critical role in the application and synthesis of fatty acid derivatives. Research into compounds like 10,16-dihydroxyhexadecanoic acid and its oxidation products demonstrates the versatility of these molecules in synthesizing polyesters and other polymers, highlighting the importance of understanding their chemical behavior (Arrieta-Baez et al., 2019).

Scientific Research Applications

NMR Spectroscopy in Chemical Structure Analysis

Research on the structure of amino acids and peptides via nuclear magnetic resonance (NMR) spectroscopy demonstrates the application of advanced analytical techniques to understand the structural details of chemical compounds. The study by Keeler et al. (2017) shows how 17O magic-angle spinning (MAS) NMR at high magnetic fields can be utilized for structural studies of biological systems, which could be analogous to studying the structure of complex fatty acids like "16,17-dichloroheptadecanoic acid" (Keeler et al., 2017).

Supramolecular Chemistry and Self-Assembly

The research by Xu et al. (2004) on the assembling behavior of disubstituted alkane derivatives provides insights into how such compounds interact with each other to form supramolecular structures. This type of study could be relevant for understanding the interaction mechanisms of "16,17-dichloroheptadecanoic acid" with other molecules (Xu et al., 2004).

Quantum Dot Enhancement for Sensing Applications

Chan et al. (2010) explored the enhanced emission of quantum dots capped with mercaptohexadecanoic acid for copper(II) detection, demonstrating how surface modifications of nanoparticles can lead to sensitive analytical applications. Similar strategies could potentially apply to "16,17-dichloroheptadecanoic acid" for developing sensing or diagnostic tools (Chan et al., 2010).

Bioconjugation and Radiotracer Development

The synthesis of fatty acid derivatives for radiotracer applications, as studied by Kim et al. (2009), illustrates the potential of fatty acids in medical imaging and diagnostics. This area of research could offer insights into the possible applications of "16,17-dichloroheptadecanoic acid" in developing new radiotracers for studying fatty acid metabolism (Kim et al., 2009).

Safety And Hazards

When handling 16,17-dichloroheptadecanoic Acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

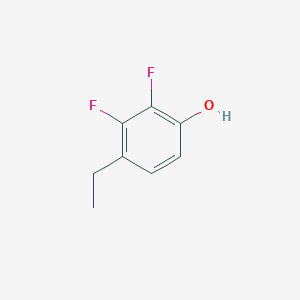

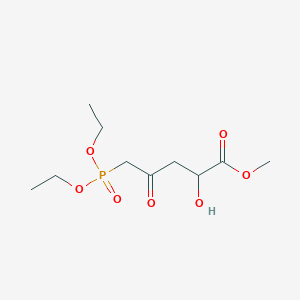

IUPAC Name |

16,17-dichloroheptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32Cl2O2/c18-15-16(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16H,1-15H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMRXTONPIMQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

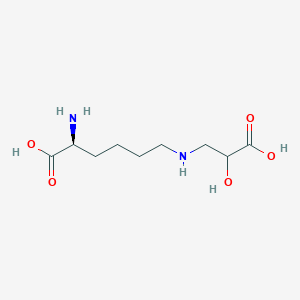

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCC(CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371067 |

Source

|

| Record name | 16,17-dichloroheptadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16,17-dichloroheptadecanoic Acid | |

CAS RN |

116409-75-7 |

Source

|

| Record name | 16,17-dichloroheptadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.